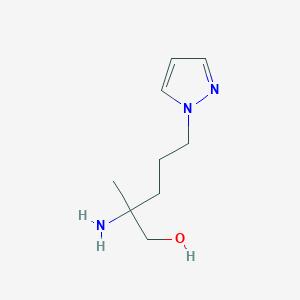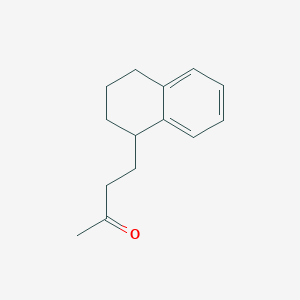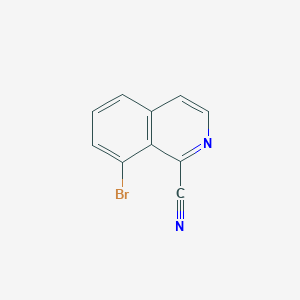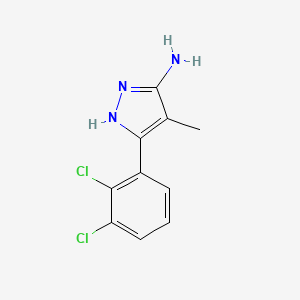
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-isopropylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid is a complex organic compound with a unique structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, an isopropyl-substituted phenyl ring, and a propanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during the formation of peptide bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a propanoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the Isopropyl-Substituted Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts alkylation reaction, where the propanoic acid derivative is reacted with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-performance liquid chromatography (HPLC) is common for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The Fmoc group can be removed through a substitution reaction using a base like piperidine, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Free amino acids or peptides after Fmoc deprotection.
Aplicaciones Científicas De Investigación
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: In the synthesis of therapeutic peptides and as a component in drug delivery systems.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The compound is selectively removed under basic conditions, revealing the free amino group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-({[(tert-Butoxycarbonyl)amino]-3-[4-(propan-2-yl)phenyl]propanoic acid: Similar structure but uses a tert-butoxycarbonyl (Boc) group instead of Fmoc.
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid: Similar structure but lacks the isopropyl substitution on the phenyl ring.
Uniqueness
The presence of the Fmoc group and the isopropyl-substituted phenyl ring makes (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid unique. The Fmoc group provides stability and ease of removal, while the isopropyl group adds steric hindrance, influencing the compound’s reactivity and interactions.
Propiedades
Fórmula molecular |
C27H27NO4 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C27H27NO4/c1-17(2)18-11-13-19(14-12-18)25(15-26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
Clave InChI |
DMJJRJTVYCLVAS-VWLOTQADSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13539343.png)





![tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate](/img/structure/B13539388.png)



![1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13539401.png)
![2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride](/img/structure/B13539402.png)

![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
